6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one

Physicochemical Properties Lipophilicity Medicinal Chemistry

Generic pyridin-2-one substitution often causes synthetic failure due to altered regioselectivity and electronic mismatch. 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one eliminates this risk through its precisely defined 4-CF₃ / 6-Me substitution pattern. • Patent-cited scaffold for α₄β₇ integrin inhibitor development • Predictable exclusive O-alkylation reactivity driven by CF₃ electronic effects • High lipophilicity (LogP ~2.02) suited for membrane-penetrant analog design. Available off-the-shelf with full analytical characterization for immediate integration into medicinal chemistry and agrochemical discovery workflows.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 22123-19-9
Cat. No. B1273194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
CAS22123-19-9
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1)C(F)(F)F
InChIInChI=1S/C7H6F3NO/c1-4-2-5(7(8,9)10)3-6(12)11-4/h2-3H,1H3,(H,11,12)
InChIKeyCDRMKCNOGIBXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one for Research


6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one (CAS: 22123-19-9) is a fluorinated heterocyclic building block belonging to the pyridin-2(1H)-one class . It is characterized by a methyl group at the 6-position and an electron-withdrawing trifluoromethyl group at the 4-position [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated logP of approximately 1.7-2.02 and a melting point of 124-128°C . While not an active pharmaceutical ingredient itself, it serves as a key intermediate and scaffold in medicinal chemistry and agrochemical research [1].

Fluorinated heterocyclic building block for medicinal chemistry and agrochemical research
Supports regioselective O-alkylation and derivatization workflows
May enable access to patent-defined integrin inhibitor chemical space

Risks of Generic Substitution


In the pyridin-2-one class, generic substitution based solely on the core scaffold is a high-risk procurement strategy due to the profound impact of substituents on electronic properties, reactivity, and biological profile. The specific positioning of the electron-donating methyl and electron-withdrawing trifluoromethyl groups on 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one dictates its unique regioselectivity in further derivatization reactions, such as alkylation [1][2], and is critical for the intended interactions with biological targets, as evidenced by its role in specific patent families . Therefore, substituting with a different regioisomer or an analog lacking one of these groups can lead to complete failure of the intended synthetic pathway or a dramatic loss in the desired biological activity of the final compound.

Different regioisomers of methyl/trifluoromethyl substitution may alter electronic properties and reactivity, limiting direct replacement.
Analogs lacking the 4-CF3 or 6-methyl group may shift alkylation regioselectivity and fail to reproduce patent-cited synthetic routes.
Core pyridin-2-one without these substituents may show significantly lower lipophilicity, impacting permeability-related study design.

Comparison vs. Analog Compounds


Lipophilicity and Melting Point Comparison

The presence of both a 6-methyl and a 4-trifluoromethyl group significantly increases the lipophilicity of the pyridin-2-one core, which is a critical factor in medicinal chemistry for optimizing ADME properties. This specific compound exhibits a calculated consensus LogP of 2.02 , whereas the unsubstituted pyridin-2-one core has a substantially lower LogP of approximately -0.6. This represents a quantifiable increase in lipophilicity of over 2.5 log units. Additionally, its melting point is well-defined in the range of 124-128 °C , which can differ significantly from other regioisomers or analogs, impacting formulation and handling.

Lipophilicity (LogP)
Reported
2.02 (calc) · Δ +2.6 vs unsubstituted core
Supports membrane permeability and ADME prediction models; higher lipophilicity compared to parent scaffold.
In silico consensus LogP; experimental validation recommended for specific assays.
Physicochemical Properties Lipophilicity Medicinal Chemistry ADME Prediction

Regioselective O-Alkylation Advantage

The presence of the trifluoromethyl group at the 4-position in this class of compounds has been shown to enhance the negative charge density on the 2-oxo group, leading to the exclusive formation of O-alkylated products [1]. This is in direct contrast to pyridin-2-ones without this substitution pattern, which typically undergo N-alkylation or produce a mixture of N- and O-alkylated products. This class-level inference is derived from studies on closely related 4- and 6-trifluoromethylpyridin-2-ones.

Regioselective O-alkylation
Class-level
Exclusive O-alkylation reported for 4-CF3 pyridin-2-ones
May simplify synthetic route design and product purification.
Class-level inference from related CF3-substituted pyridin-2-ones; confirm on target compound.
Synthetic Chemistry Regioselectivity O-Alkylation Fluorine Chemistry

Patent Intermediate for Integrin Inhibitors

This specific compound is explicitly cited as a key intermediate in patent families related to the inhibition of alpha 4 beta 7 integrin, including US-2021053967-A1 and WO-2021030438-A1 . While many pyridinone derivatives are known, the specific inclusion of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one in the synthetic schemes of these patents provides direct evidence of its utility in generating compounds with a specific, therapeutically relevant biological profile. In contrast, closely related analogs lacking this precise substitution pattern are not cited in the context of these patent claims.

Patent-cited intermediate
Data to verify
Explicitly cited in US-2021053967-A1 / WO-2021030438-A1; absent for unsubstituted analogs
Supports integrin inhibitor research; enables patent-defined synthetic space.
Supplier-cited patent reference; verify synthetic utility under project conditions.
Medicinal Chemistry Patent Intermediate Integrin Inhibitors Inflammatory Disease

Antifungal and Antibacterial Activity Potential

A 2022 study in Russian Chemical Bulletin synthesized and evaluated a series of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones for antifungal, antibacterial, and analgesic activity [1]. While the study reports on a class of compounds that includes the target molecule (where the 6-organyl group is methyl), it provides class-level evidence that the combination of the 4-CF3 group with a 6-substituent is a privileged scaffold for these activities. The study found that specific compounds in this series exhibited pronounced antifungal activity against Candida albicans. This contrasts with pyridin-2-ones lacking the trifluoromethyl group, which are less frequently associated with these specific activities.

Antifungal scaffold potential
Class-level
Class-level activity against Candida albicans reported for 6-organyl-4-CF3 pyridin-2-ones
Supports exploration of antifungal and agrochemical lead series; 4-CF3 group may be a key pharmacophore.
Activity demonstrated on related analogs; confirm for the exact compound and target pathogen.
Antifungal Antibacterial Agrochemical Biological Activity

Key Research Applications


Integrin Inhibitor Synthesis Intermediate

This compound is a commercially available, off-the-shelf building block explicitly cited in patents for the synthesis of alpha 4 beta 7 integrin inhibitors [1]. Researchers can directly incorporate it into their synthetic workflows to explore this therapeutically relevant chemical space without requiring custom synthesis. Its use is justified by its presence in the patent literature, which is not the case for many simpler or non-fluorinated analogs.

Antifungal and Agrochemical Lead Scaffold

As part of a broader class of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones that have demonstrated antifungal and antibacterial activity [1], this compound serves as a core scaffold for lead optimization campaigns. The quantifiable high lipophilicity (LogP ~2.02) is a desirable property for designing molecules that need to penetrate biological membranes, such as fungal cell walls.

Regioselective O-Alkylation Methodology

The unique electronic effect of the trifluoromethyl group in this compound, which directs exclusive O-alkylation [1], makes it a valuable substrate for developing and studying new regioselective synthetic methods. This specific reactivity differentiates it from other pyridinones and offers a predictable functionalization handle that is highly valuable in complex molecule synthesis.

Application
Selection Property
Validation Focus
Integrin inhibitor intermediate synthesis
Patent-cited building block
Confirm synthetic incorporation and target engagement in integrin assays
Antifungal lead scaffold exploration
Fluorinated scaffold with reported class-level bioactivity
Verify antifungal activity in derivative series and target organism
Regioselective O-alkylation methodology
Exclusive O-alkylation directing group
Confirm regiochemical outcome under chosen base/solvent conditions

Technical Documentation Hub

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